

2-Amino-8-oxononanoic acid hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: *2-Amino-8-oxononanoic acid hydrochloride*

Cat. No.: *B15557092*

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An In-Depth Technical Guide to 2-Amino-8-oxononanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-8-oxononanoic acid hydrochloride**, a non-canonical amino acid utilized for the site-specific modification of proteins. This document details its chemical properties, methodologies for its incorporation into proteins, and subsequent bioconjugation applications.

Core Compound Data

2-Amino-8-oxononanoic acid hydrochloride serves as a powerful tool in chemical biology and drug development, enabling precise engineering of protein structure and function. Its key feature is an aliphatic keto group, which provides a bio-orthogonal handle for specific chemical ligation.

Physicochemical Properties

Basic chemical and physical properties of **2-Amino-8-oxononanoic acid hydrochloride** are summarized below.

Property	Value	Reference
CAS Number	2984160-77-0	[1]
Molecular Formula	C ₉ H ₁₈ ClNO ₃	[1]
Molecular Weight	223.70 g/mol	[1]
Appearance	Brown to black solid	[1]
SMILES	<chem>O=C(C(CCCCCC(C)=O)N)O.[H]Cl</chem>	[1]

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound.

Parameter	Details	Reference
Solubility	Soluble in DMSO (50 mg/mL)	[1]
For in vivo applications, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution of at least 4.55 mg/mL.		
Storage (Solid)	4°C, sealed from moisture.	[1]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month. Solutions should be stored sealed and protected from moisture.	[1]

Experimental Protocols

The primary application of 2-Amino-8-oxononanoic acid is its site-specific incorporation into a target protein, followed by the chemical labeling of the introduced keto group.

Genetic Incorporation into Proteins

The incorporation of 2-Amino-8-oxononanoic acid into proteins in *E. coli* is achieved through the use of an evolved aminoacyl-tRNA synthetase/tRNA pair. Specifically, a pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (pylT) are engineered to recognize 2-Amino-8-oxononanoic acid and an amber stop codon (UAG), respectively.

Generalized Protocol for Genetic Incorporation:

- Plasmid Preparation:
 - A plasmid encoding the evolved PylRS and pylT is required.
 - A second plasmid encoding the protein of interest is needed. The gene for this protein must be mutated to include a UAG (amber) stop codon at the desired incorporation site.
- Transformation:
 - Co-transform *E. coli* cells (e.g., BL21(DE3) strain) with both the PylRS/pylT plasmid and the plasmid containing the mutated gene of interest.
- Cell Culture and Induction:
 - Grow the transformed *E. coli* in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics for plasmid maintenance.
 - When the culture reaches an optimal density (e.g., OD600 of 0.6-0.8), add 2-Amino-8-oxononanoic acid to the medium to a final concentration of 1-10 mM.
 - Induce protein expression by adding an inducer such as Isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Protein Expression and Harvest:

- Incubate the culture for a specified period (e.g., 4-16 hours) at an appropriate temperature (e.g., 18-37°C) to allow for protein expression.
- Harvest the cells by centrifugation.
- Protein Purification:
 - Lyse the cells using standard methods (e.g., sonication, French press).
 - Purify the protein of interest containing 2-Amino-8-oxononanoic acid using affinity chromatography (e.g., Ni-NTA chromatography if the protein has a His-tag) or other appropriate purification techniques.

Site-Specific Labeling via Keto-Ligation

The ketone handle on the incorporated 2-Amino-8-oxononanoic acid allows for highly specific covalent modification using hydrazide or alkoxyamine-functionalized probes (e.g., fluorescent dyes, biotin, or crosslinkers).

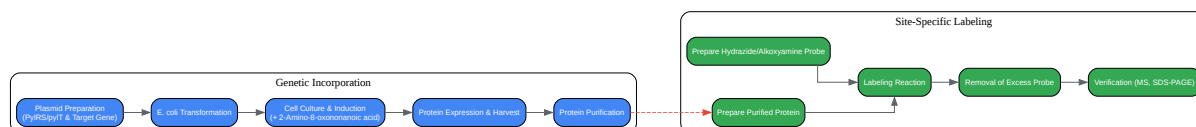
Generalized Protocol for Labeling:

- Prepare the Purified Protein:
 - The purified protein containing 2-Amino-8-oxononanoic acid should be in a suitable buffer, typically at a pH close to physiological levels (pH ~7.4).
- Prepare the Labeling Reagent:
 - Dissolve the hydrazide or alkoxyamine-functionalized probe in a compatible solvent (e.g., DMSO).
- Labeling Reaction:
 - Add the labeling reagent to the protein solution in a molar excess (e.g., 10- to 100-fold molar excess) to ensure efficient labeling.
 - Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction is typically efficient under mild, near-physiological pH conditions.

- Removal of Excess Label:
 - Remove the unreacted labeling reagent by dialysis, size-exclusion chromatography, or spin filtration.
- Verification of Labeling:
 - Confirm the successful labeling of the protein using techniques such as SDS-PAGE (observing a mobility shift or fluorescence), mass spectrometry (to confirm the mass of the conjugate), or spectrophotometry (to quantify the incorporated dye).

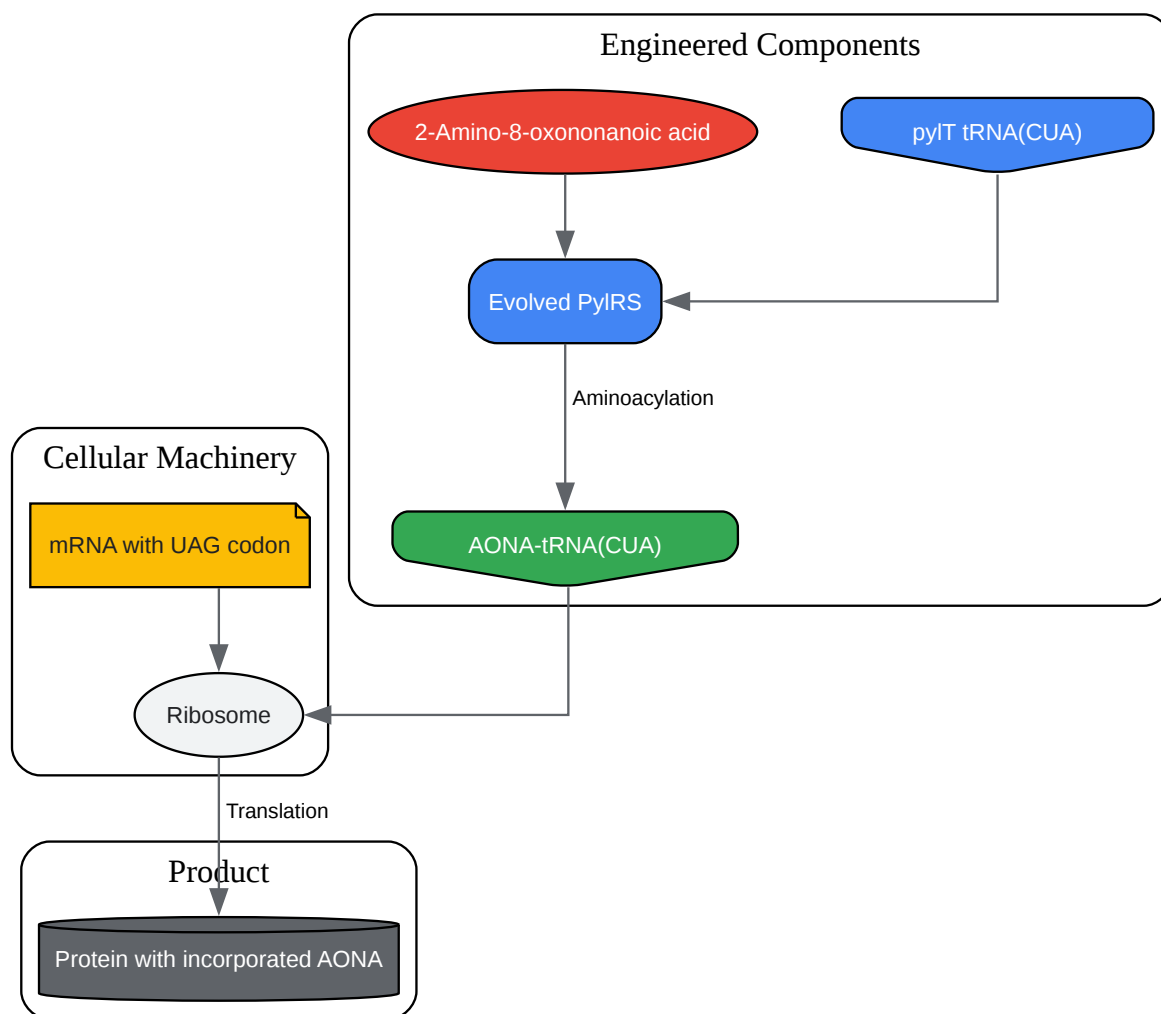
Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the use of 2-Amino-8-oxononanoic acid.



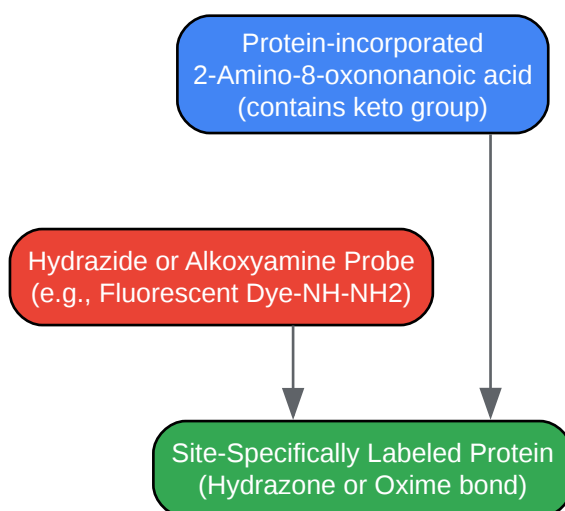
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Caption: Overall experimental workflow from genetic incorporation to final verification.



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Caption: Genetic incorporation of 2-Amino-8-oxononanoic acid via an evolved PylRS/tRNA pair.



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Caption: Bio-orthogonal labeling reaction of the incorporated keto group.

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References

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